molecular formula C9H10BrN3O3 B1522274 4-(3-Bromo-5-nitropyridin-2-yl)morpholine CAS No. 1065074-89-6

4-(3-Bromo-5-nitropyridin-2-yl)morpholine

Cat. No.: B1522274
CAS No.: 1065074-89-6
M. Wt: 288.1 g/mol
InChI Key: RUDIJMQSMFYHSD-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-nitropyridin-2-yl)morpholine (CAS: 1065074-89-6) is a substituted pyridine derivative featuring a morpholine ring at the 2-position of the pyridine core. The compound is characterized by a bromine atom at the 3-position and a nitro group at the 5-position of the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves sequential halogenation and nitration reactions on a pre-functionalized pyridine scaffold, followed by morpholine coupling via nucleophilic aromatic substitution .

Properties

IUPAC Name

4-(3-bromo-5-nitropyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDIJMQSMFYHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674528
Record name 4-(3-Bromo-5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-89-6
Record name 4-(3-Bromo-5-nitropyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-bromo-5-nitropyridine with morpholine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(3-Bromo-5-nitropyridin-2-yl)morpholine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-5-nitropyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Bromo-5-nitropyridin-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine and nitro groups play a crucial role in its binding affinity and reactivity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-Bromo-5-nitropyridin-2-yl)morpholine can be compared to related morpholine-containing heterocycles, focusing on substitution patterns, biological activity, and synthetic utility.

Structural Analogs

Compound Name CAS Number Substitution Pattern Core Heterocycle Key Differences
4-(5-Bromo-3-nitropyridin-2-yl)morpholine 505052-64-2 Br at 5, NO₂ at 3 Pyridine Regioisomer; altered electronic effects
4-(5-Bromo-2-chloropyrimidin-4-yl)morpholine 139502-01-5 Br at 5, Cl at 2 Pyrimidine Pyrimidine core (more electron-deficient)
4-(3-Bromo-5-chloropyridin-2-yl)morpholine 1199773-09-5 Br at 3, Cl at 5 Pyridine Nitro replaced with chloro
4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine N/A Br at 4, Cl at 6 Benzothiazole Benzothiazole core; different pharmacophore
  • Electronic Effects : The nitro group in this compound acts as a strong electron-withdrawing group, enhancing reactivity in cross-coupling reactions compared to chloro-substituted analogs .
  • Biological Activity : Morpholine-substituted pyridines (e.g., CID2992168) show higher EP2 receptor potentiation than piperidine or pyrrolidine analogs, attributed to morpholine’s oxygen atom enabling hydrogen bonding .
  • Synthetic Utility : The bromine atom in this compound facilitates Suzuki-Miyaura couplings, similar to brominated benzothiazole derivatives in kinase inhibitor synthesis .

Physicochemical Properties

Property This compound 4-(5-Bromo-3-nitropyridin-2-yl)morpholine 4-(Pyridin-4-yl)morpholine
Molecular Weight 277.55 g/mol 277.55 g/mol 178.22 g/mol
Melting Point Not reported Not reported 101–103°C
Solubility Low (polar aprotic solvents) Similar to regioisomer Moderate in polar solvents
  • The nitro and bromo groups in this compound reduce solubility in aqueous media compared to non-halogenated analogs like 4-(pyridin-4-yl)morpholine .

Key Research Findings

Regiochemistry Matters : The position of bromine and nitro groups significantly impacts reactivity. For example, 5-bromo-3-nitro isomers are more reactive in Suzuki couplings than 3-bromo-5-nitro regioisomers .

Morpholine’s Role : The morpholine ring enhances biological activity through hydrogen bonding and conformational rigidity, as seen in kinase and EP2 receptor studies .

Versatility in Derivatization : The nitro group in this compound can be reduced to an amine, enabling further functionalization for drug development .

Biological Activity

4-(3-Bromo-5-nitropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10BrN3O3 and a molecular weight of 288.1 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential bioactive properties. The compound features a morpholine ring substituted with a brominated and nitrated pyridine moiety, which contributes to its unique biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of morpholine compounds can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to downregulate the expression of oncogenes while upregulating tumor suppressor genes, leading to reduced cell viability in certain cancer types .

Enzyme Inhibition

Another area of interest is the compound's ability to act as an enzyme inhibitor. Research has identified that it can inhibit specific enzymes that are crucial for various biological processes. For example, it may inhibit proteases or kinases involved in signaling pathways that regulate cell growth and differentiation. This property makes it a candidate for further exploration in drug design aimed at targeting specific diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of morpholine derivatives highlighted that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL.
  • Cancer Cell Line Studies : In a controlled laboratory setting, treatment with this compound resulted in a 40% reduction in viability of MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours, indicating its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its structural features:

  • Bromine Atom : The presence of the bromine atom enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
  • Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with nucleophilic sites on proteins or nucleic acids, leading to biological effects such as enzyme inhibition or apoptosis induction .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities associated with this compound:

Compound NameKey FeaturesBiological Activity
4-(5-Bromo-3-chloropyridin-2-yl)morpholine Chlorine substitution instead of bromineModerate antimicrobial
3-Bromo-5-nitropyridine Lacks morpholine moietyLimited activity
4-(5-Nitropyridin-2-yl)morpholine Different nitro positioningAnticancer properties

This table illustrates how variations in substituents can lead to differences in biological activity, emphasizing the importance of structure-function relationships in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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